molecular formula C10H8F3NO4 B2783785 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate CAS No. 929972-21-4

2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate

Cat. No. B2783785
CAS RN: 929972-21-4
M. Wt: 263.172
InChI Key: TZTDCNFPORVAAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate” is based on its molecular formula C10H8F3NO4. For a detailed view of the structure, you may refer to resources that provide 2D or 3D molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 263.172. Other properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate has been studied for its potential applications in scientific research, particularly in pharmaceuticals. It has been found to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. As such, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammation and other diseases.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate is not completely understood, but it is thought to act by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in memory and learning. By inhibiting this enzyme, this compound is thought to increase the amount of acetylcholine in the brain, thus potentially improving memory and learning. Additionally, this compound has been found to inhibit the growth of certain cancer cells, likely due to its ability to inhibit the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, this compound has been found to improve memory and learning, as well as reduce inflammation. Additionally, this compound has been found to inhibit the growth of certain cancer cells, as well as reduce the risk of stroke. In humans, this compound has been found to improve memory and learning, reduce inflammation, and improve mood.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a two-step process. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, one limitation of this compound is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate research. One potential direction is to investigate its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound could be studied for its potential use in the treatment of cancer, as well as its potential use in the treatment of inflammation and other diseases. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential effects in various experiments.

Synthesis Methods

2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate can be synthesized through a two-step process, beginning with the reaction of 2H-1,3-benzodioxol-5-ylchloride with 2,2,2-trifluoroethyl amine in tetrahydrofuran to form this compound. This intermediate product is then reacted with sodium hydride in dimethylformamide to produce the desired product, this compound.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)4-16-9(15)14-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDCNFPORVAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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